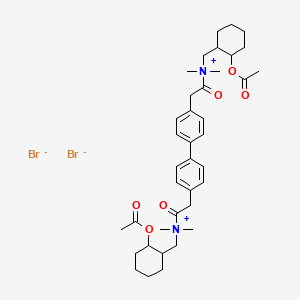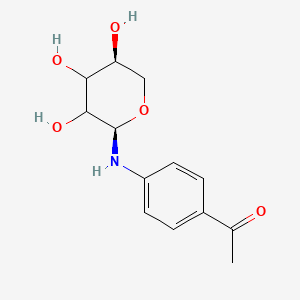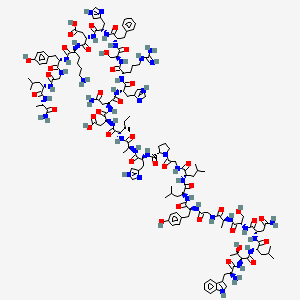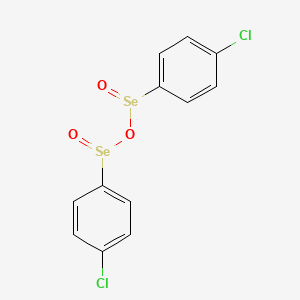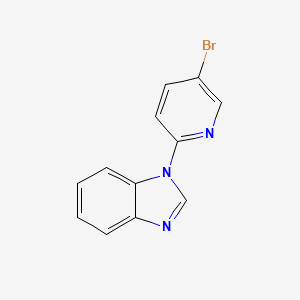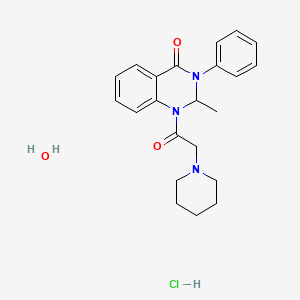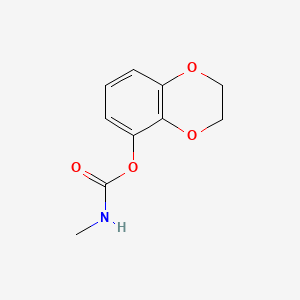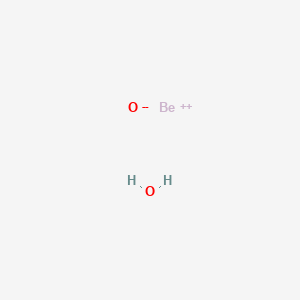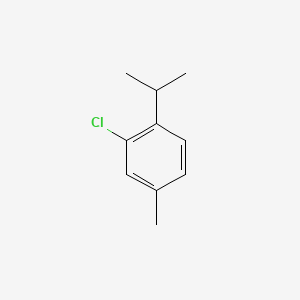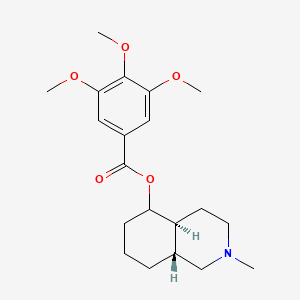
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid with an alcohol, followed by hydroxylation and methylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: Shares a similar backbone but lacks the hydroxyl and ester groups.
2,5-Dihydroxy-3-methylbenzaldehyde: Contains hydroxyl groups but has a different core structure.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties, it has a different functional group arrangement.
Uniqueness
2,3-Dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate is unique due to its combination of hydroxyl, ester, and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H21O6- |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2,3-dihydroxy-5-methyl-3-(2-methylpropoxycarbonyl)hexanoate |
InChI |
InChI=1S/C12H22O6/c1-7(2)5-12(17,9(13)10(14)15)11(16)18-6-8(3)4/h7-9,13,17H,5-6H2,1-4H3,(H,14,15)/p-1 |
InChI Key |
DXSFGONHYYWFBZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(C(=O)[O-])O)(C(=O)OCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
